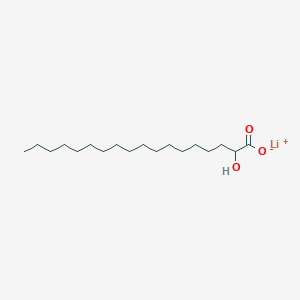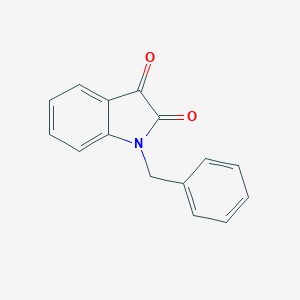
1-Bencil-1H-indol-2,3-diona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1-Benzyl-1H-indole-2,3-dione has several scientific research applications:
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
Target of Action
1-Benzyl-1H-indole-2,3-dione, like many indole derivatives, has been found to bind with high affinity to multiple receptors . It has been reported to act on the CHRM1 - cholinergic receptor muscarinic 1 with an EC50 of 0.01μM . It also inhibits human ALDH1A1 with an IC50 of 0.01μM . These targets play crucial roles in various biological processes, including neurotransmission and metabolism.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, the interaction with the cholinergic receptor can modulate neurotransmission, while the inhibition of ALDH1A1 can affect metabolic pathways .
Biochemical Pathways
Indole derivatives, including 1-Benzyl-1H-indole-2,3-dione, can affect various biochemical pathways. They have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The molecular and cellular effects of 1-Benzyl-1H-indole-2,3-dione’s action depend on its targets and the pathways it affects. For instance, its action on the cholinergic receptor can influence neurotransmission, potentially affecting cognitive functions . Its inhibitory effect on ALDH1A1 can impact metabolic processes
Análisis Bioquímico
Biochemical Properties
1-Benzyl-1H-indole-2,3-dione has been found to interact with several biomolecules. It can act on CHRM1 - cholinergic receptor muscarinic 1 with an EC50 of 0.01μM . It also inhibits human ALDH1A1 with an IC50 of 0.01μM . These interactions suggest that 1-Benzyl-1H-indole-2,3-dione could play a role in various biochemical reactions.
Cellular Effects
Given its interactions with CHRM1 and ALDH1A1 , it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its ability to interact with CHRM1 and inhibit ALDH1A1 suggests that it may exert its effects at the molecular level through these interactions . This could include binding interactions with these biomolecules, enzyme inhibition or activation, and changes in gene expression.
Métodos De Preparación
1-Benzyl-1H-indole-2,3-dione can be synthesized through various methods. One common synthetic route involves the reaction of isatin with benzyl halides in the presence of a base. For example, isatin can react with benzyl chloride in the presence of a base such as potassium carbonate to yield 1-Benzyl-1H-indole-2,3-dione . Another method involves the use of N-bromosuccinimide to brominate indoles, followed by a reaction with benzyl halides .
Análisis De Reacciones Químicas
1-Benzyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of 1-Benzyl-1H-indole-2,3-dione can lead to the formation of indoline derivatives. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl group.
Major products formed from these reactions include various substituted indole derivatives, which can have significant biological and chemical properties.
Comparación Con Compuestos Similares
1-Benzyl-1H-indole-2,3-dione is similar to other indole derivatives such as isatin and N-benzylisatin. its unique benzyl group attached to the nitrogen atom of the indole ring distinguishes it from other compounds.
Similar compounds include:
Isatin (1H-indole-2,3-dione): A precursor to many indole derivatives with various biological activities.
N-benzylisatin: A closely related compound with similar chemical properties and applications.
Propiedades
IUPAC Name |
1-benzylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-14-12-8-4-5-9-13(12)16(15(14)18)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIISFRLGYDVIRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295164 | |
| Record name | 1-Benzyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217-89-6 | |
| Record name | 1217-89-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzylisatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

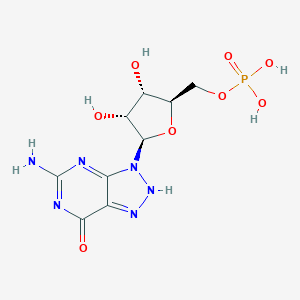
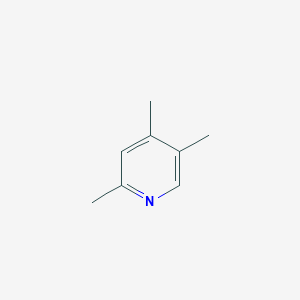
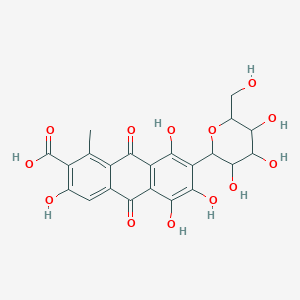
![1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole](/img/structure/B74030.png)

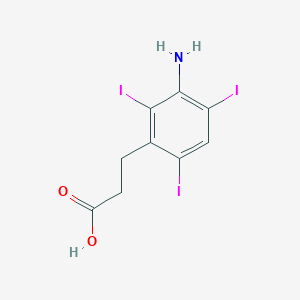
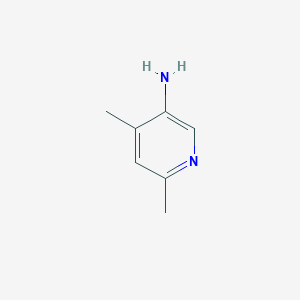
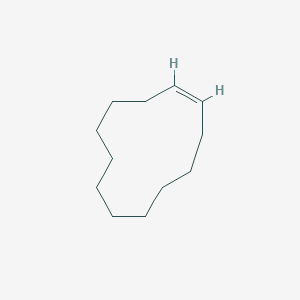


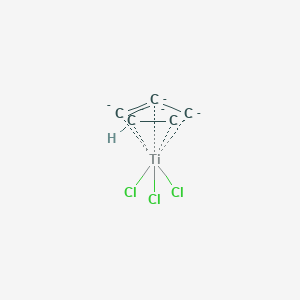
![N-[(E)-decylideneamino]-2,4-dinitroaniline](/img/structure/B74043.png)
